BENGHE Foundational & Exploratory

Check Availability & Pricing

The Therapeutic Potential of (S,S)-CPI-1612: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S,5)-CPI-1612

Cat. No.: B15585798

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612, hereafter referred to as CPI-1612, is a potent, selective, and orally
bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300)
and CREB-binding protein (CBP). These two highly homologous enzymes are critical
transcriptional co-regulators implicated in a wide array of cellular processes, and their
dysregulation is linked to various diseases, including cancer. CPI-1612 exerts its therapeutic
effect by inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation,
modulation of gene expression, and subsequent anti-proliferative effects in cancer cells.
Preclinical data have demonstrated its efficacy in vitro and in vivo, highlighting its potential as a
promising therapeutic agent for oncological indications.

Introduction

The epigenetic landscape plays a pivotal role in regulating gene expression and cellular
function. Histone acetyltransferases (HATs) are key enzymes in this regulatory network,
responsible for the transfer of acetyl groups to lysine residues on histone tails, a modification
that generally leads to a more open chromatin structure and transcriptional activation. The
paralogous proteins p300 (E1A binding protein p300) and CBP (CREB-binding protein) are two
of the most important HATSs, functioning as master transcriptional co-activators that are involved
in the regulation of numerous genes critical for cell growth, differentiation, and survival.
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Given their central role in transcription, the aberrant activity of p300 and CBP has been
implicated in the pathogenesis of several cancers.[1] This has led to the development of small
molecule inhibitors targeting their HAT activity as a potential therapeutic strategy. CPI-1612
emerged from medicinal chemistry efforts to develop a potent, selective, and orally bioavailable
inhibitor of p300/CBP.[1][2] This document provides a comprehensive technical overview of the
therapeutic potential of CPI-1612, summarizing its mechanism of action, preclinical data, and
experimental methodologies.

Mechanism of Action

CPI-1612 functions as a direct inhibitor of the HAT activity of p300 and CBP.[3][4] By binding to
the active site of these enzymes, it prevents the transfer of acetyl groups from acetyl-CoA to
histone and non-histone protein substrates. The primary downstream effect of p300/CBP
inhibition is the reduction of acetylation at specific lysine residues on histone H3, notably
H3K18Ac and H3K27Ac.[2][4] These histone marks are critical for the regulation of gene
expression, and their reduction by CPI-1612 leads to the suppression of target gene
transcription, ultimately inhibiting cancer cell proliferation.[5]
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Caption: Signaling pathway illustrating the inhibitory effect of CPI-1612 on the p300/CBP-
mediated histone acetylation and cancer cell proliferation.

Preclinical Data
In Vitro Potency

CPI-1612 has demonstrated high potency in biochemical and cellular assays.[4][6]

Assay Target/Cell Line IC50 (nM)
Biochemical Assay EP300 HAT 8.0,8.1
Biochemical Assay Full-length EP300 <0.5
Biochemical Assay Full-length CBP 2.9
Cellular Assay (H3K18Ac »

MSD)

Cellular Proliferation Assay JEKO-1 <7.9
Cellular Proliferation Assay MCF7 <100

Data compiled from multiple sources.[3][4][6][7]

In Vivo Efficacy

The anti-tumor activity of CPI-1612 has been evaluated in a JEKO-1 mantle cell lymphoma
xenograft model.[2][4][6]

Tumor Growth

Animal Model Cell Line Dosing Regimen o
Inhibition (TGI)

0.5 mg/kg, oral, twice
Mouse Xenograft JEKO-1 dail 67%
aily

Data from a study where treatment was administered for 4 weeks.[4][6]

Pharmacokinetics
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Pharmacokinetic studies have been conducted in several species, demonstrating good oral
bioavailability in mice and dogs.[2][6]

_ Dose Clearance

Species Route T1/2 (h) Vss (L/kg) F (%)
(mg/kg) (L/h/kg)
1(IV), 5

Mouse v, PO 0.98 3.8 2.0 79
(PO)
1(Iv), 5

Rat v, PO 1.2 2.6 1.8 9
(PO)
0.5(V), 1

Dog v, PO 55 0.42 3.7 71
(PO)

IV: Intravenous, PO: Oral, T1/2: Half-life, Vss: Volume of distribution at steady state, F:
Bioavailability.[2][6]

CPI-1612 has also been shown to be brain-penetrant in mice, with a brain-to-plasma ratio of
0.35 after a single oral dose.[4][6]

Selectivity Profile

CPI-1612 exhibits a favorable selectivity profile with weak activity against the hERG channel
and moderate inhibition of CYP2C8 and CYP2C19.[4][6]

Target IC50 (M)
hERG 10.4
CYP2CS8 19
CYP2C19 2.7

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below, based on publicly
available information.
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In Vivo Xenograft Study

Xenograft Study Workflow
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Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of CPI-
1612.

Methodology:

e Cell Culture: JEKO-1 mantle cell ymphoma cells are cultured under standard conditions.
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Animal Model: Immunocompromised mice (e.g., C57B6) are used for tumor implantation.[6]

Tumor Implantation: A suspension of JEKO-1 cells is subcutaneously injected into the flank
of each mouse.

Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.

Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle
control and treatment groups. CPI-1612 is administered orally, typically twice a day.[4][6]

Efficacy Assessment: Tumor growth is monitored throughout the study. The percentage of
tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean
tumor volume of the treated group to the vehicle control group.

Pharmacodynamic Analysis: At the end of the study, tumor and blood samples can be
collected to assess the levels of histone acetylation (e.g., H3K27Ac and H3K18Ac) to
confirm target engagement.[4]

Pharmacokinetic Study
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Pharmacokinetic Study Workflow
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Caption: A typical workflow for a pharmacokinetic study of CPI-1612.
Methodology:
« Animal Models: Studies are conducted in various species such as mice, rats, and dogs.[2][6]

o Compound Administration: CPI-1612 is administered either intravenously (IV) to determine
clearance and volume of distribution, or orally (PO) to assess bioavailability.

e Blood Sampling: Blood samples are collected at multiple time points post-administration
(e.g., 0.25, 0.5, 1.0, 2.0, 4.0, and 8.0 hours).[6]
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o Sample Processing: Plasma is separated from the blood samples.

e Bioanalysis: The concentration of CPI-1612 in the plasma samples is quantified using a
validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

o Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key
pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution
(Vss), and oral bioavailability (F%).

Conclusion

(S,S)-CPI-1612 is a highly potent and selective inhibitor of the p300/CBP histone
acetyltransferases with demonstrated preclinical anti-tumor activity. Its favorable
pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a
promising candidate for clinical development. The robust preclinical data package supports the
continued investigation of CPI-1612 as a novel therapeutic agent for the treatment of cancers
dependent on p300/CBP activity. Further studies are warranted to explore its full therapeutic
potential in various oncological and potentially other disease indications.

Need Custom Synthesis?
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cpi-1612]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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